molecular formula C21H20N2O3 B2757259 N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-51-9

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2757259
CAS No.: 899992-51-9
M. Wt: 348.402
InChI Key: GIQZOYZJQAEKJI-UHFFFAOYSA-N
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Description

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide (CAS 899992-51-9) is a synthetic small molecule with a molecular formula of C 21 H 20 N 2 O 3 and a molecular weight of 348.40 g/mol . This compound features a benzofuran-2-carbonyl core that is simultaneously linked to a phenyl ring and a piperidine-1-carboxamide group through a nitrogen atom, creating a multi-ring system of significant research interest. Structurally, this molecule belongs to a class of benzofuran-2-carboxamide derivatives that have demonstrated substantial potential in pharmacological research, particularly as ligands for sigma receptors . Sigma receptors are intriguing therapeutic targets found in the central nervous system and peripheral tissues, implicated in various conditions including neurodegenerative disorders, neuropathic pain, and certain cancers . The molecular architecture of this compound aligns with known pharmacophoric features for sigma-1 receptor binding, which typically include a protonatable basic amine (from the piperidine ring) flanked by two hydrophobic aromatic domains (the benzofuran and phenyl rings) . Related analogs with similar structural motifs, specifically N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides , have been reported in scientific literature to exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range (e.g., 7.8 – 34 nM) . Furthermore, various benzofuran derivatives have shown promise in oncology research , where their anti-proliferative properties are being investigated against a range of cancer cell lines . The benzofuran scaffold is a privileged structure in medicinal chemistry, present in several bioactive molecules and approved drugs, underscoring its versatility and broad research utility . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1-benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(19-15-16-9-5-6-12-18(16)26-19)23(17-10-3-1-4-11-17)21(25)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQZOYZJQAEKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It interacts with free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at conditions related to oxidative damage.

Drug Development
Due to its pharmacological profile, this compound is being investigated as a potential drug candidate for treating infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors suggests it could play a role in targeted therapies.

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. It shows promise in modulating the activity of certain enzymes that are critical in various metabolic pathways, which can lead to insights into disease mechanisms and therapeutic targets.

Receptor Binding Studies
The compound's interaction with specific receptors makes it valuable in receptor binding studies. Understanding these interactions can aid in the development of drugs that target these receptors more effectively, potentially leading to better therapeutic outcomes.

Industrial Applications

Synthesis of Complex Organic Molecules
In the chemical industry, this compound serves as an intermediate in synthesizing other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it versatile for creating diverse chemical entities.

Production Methods
The synthesis of this compound typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide under basic conditions. The industrial production process emphasizes maintaining high yields and purity through automated monitoring systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-phenylpiperidine-1-carboxamide (hereafter Compound 11 , from ) serves as a key structural analog. Below is a comparative analysis:

Property N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide Compound 11
Molecular Formula C₁₉H₁₆N₂O₃ C₁₉H₁₈ClN₅O₃
Molecular Weight 320.35 g/mol 423.83 g/mol
Key Functional Groups Benzofuran, piperidine, carboxamide Benzimidazolone, piperidine, chloro
Synthesis Yield Not reported 88% (via phenyl isocyanate coupling)
Spectroscopic Data Not available ¹H/¹³C NMR, HRMS confirmed

Structural Insights :

  • Heterocyclic Core : The benzofuran in the target compound vs. the chlorinated benzimidazolone in Compound 11 alters electronic properties. Benzofuran’s oxygen atom may reduce basicity compared to benzimidazolone’s nitrogen, impacting solubility and target interactions.
  • Substituent Effects : The chloro group in Compound 11 enhances electrophilicity and may improve binding to enzymes like 8-oxo-Guanine DNA glycosylase (OGG1), a target implicated in oxidative stress .

Pharmacological Activity

  • Compound 11 : Exhibits selective inhibition of 8-oxo lesions (IC₅₀ = 0.12 µM), attributed to the benzimidazolone-piperidine scaffold’s planar geometry and chloro-substituent enhancing hydrophobic interactions .
  • Target Compound: While activity data is unavailable, benzofuran derivatives are known for kinase inhibition (e.g., JAK2/STAT3) and antimicrobial effects. The absence of electron-withdrawing groups (e.g., Cl) may reduce potency compared to Compound 11 but improve metabolic stability.

Biological Activity

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzofuran ring, a phenyl group, and a piperidine ring, which contribute to its unique pharmacological properties.

Synthesis Methods :
The synthesis typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide, using bases such as potassium carbonate to neutralize hydrochloric acid produced during the reaction. This method can be scaled for industrial production, ensuring high yield and purity through automated systems for monitoring reaction conditions.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. It has shown potential as an antimicrobial and antioxidant agent. The compound's mechanism involves interaction with specific molecular targets, leading to inhibition of certain enzymes and receptors that are crucial in various biological pathways .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have shown that modifications to the benzofuran component can enhance these antimicrobial effects.

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For instance, it has shown affinity for sigma receptors, which are implicated in numerous physiological processes .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityNotes
N-benzoyl-DL-phenylalanineHypoglycemic activityKnown for its metabolic effects
Sulfonylhydrazide derivativesAnticancer propertiesStudied for their potential in cancer therapy
Hybrid compounds (benzofuran & N-aryl piperazine)Anti-tumor activityEvaluated for their efficacy against tumors

This compound stands out due to its distinct combination of structural features that confer unique pharmacological effects not observed in the other compounds listed .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the benzofuran moiety significantly enhanced antimicrobial activity against specific pathogens.
  • Antioxidant Studies : Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited strong antioxidant properties, effectively reducing oxidative stress markers in vitro .
  • Enzyme Inhibition Profiles : Investigations into its interaction with sigma receptors revealed K_i values ranging from 7.8 to 34 nM, indicating a strong binding affinity which suggests potential therapeutic applications in neurological disorders .

Q & A

Q. What are the standard synthetic routes for N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves three key steps:

  • Preparation of benzofuran-2-carbonyl chloride via reaction of benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
  • Synthesis of N-phenylpiperidine-1-carboxamide by coupling aniline derivatives with piperidine-1-carboxylic acid using coupling agents like DCC .
  • Final coupling of intermediates in the presence of a base (e.g., triethylamine) to form the target compound . Critical conditions include anhydrous environments, controlled stoichiometry, and purification via recrystallization or chromatography to achieve yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.0–8.0 ppm for benzofuran), piperidine methylene groups (δ 1.5–3.0 ppm), and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 379.2) .
  • HPLC : To assess purity (>95% by reverse-phase methods) .

Q. What are the known biological targets or mechanisms of action associated with this compound in preclinical studies?

The compound has shown affinity for:

  • Sigma-1 receptors : Implicated in neuroprotection and pain modulation, with IC₅₀ values <100 nM in receptor-binding assays .
  • TRPV1 channels : Potential analgesic effects via inhibition of calcium influx . Mechanistic studies often employ radioligand displacement assays and calcium imaging in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields or impurities encountered during scale-up?

Strategies include:

  • Continuous flow systems : To enhance reaction homogeneity and reduce side products .
  • Automated purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
  • Intermediate analysis : Monitoring by TLC or inline IR spectroscopy to optimize coupling efficiency .

Q. What strategies are recommended for resolving contradictory data in biological activity assays, such as varying IC₅₀ values across studies?

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for sigma-1 receptors) and buffer conditions (pH 7.4, 1% DMSO) .
  • Orthogonal assays : Compare radioligand binding (e.g., [³H]-(+)-pentazocine) with functional assays (calcium flux) to confirm target engagement .
  • Meta-analysis : Adjust for batch-to-batch variability in compound purity (e.g., via HPLC validation) .

Q. What computational or experimental approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular docking : To model interactions with sigma-1 receptors (PDB: 5VU) and identify critical residues (e.g., Glu172) .
  • Analog synthesis : Systematic substitution of the benzofuran (e.g., halogenation) or piperidine (e.g., methyl groups) moieties to assess potency changes .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for designed analogs .

Q. How should researchers design in vitro and in vivo experiments to evaluate the neuroprotective or analgesic potential of this compound?

  • In vitro : Use primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability measured via MTT assay. Include positive controls (e.g., donepezil) .
  • In vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) with von Frey filament testing. Pharmacokinetic profiling (plasma half-life, brain penetration) is critical .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

  • Challenges : Low solubility in common solvents and conformational flexibility of the piperidine ring .
  • Solutions : Use mixed solvents (e.g., DMSO/water) for vapor diffusion. Co-crystallization with stabilizing ligands (e.g., PEG derivatives) improves crystal lattice stability .

Q. What metabolic stability assays are recommended to assess the compound's pharmacokinetic profile?

  • Microsomal incubation : Human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂. Monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates (e.g., CYP3A4) .

Q. How does the stereochemistry of the piperidine ring influence the compound's biological activity, and how is this analyzed experimentally?

  • Impact : (R)-enantiomers show 10-fold higher sigma-1 affinity than (S)-forms due to steric complementarity .
  • Analysis : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to resolve enantiomers. Biological testing of isolated stereoisomers confirms activity differences .

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